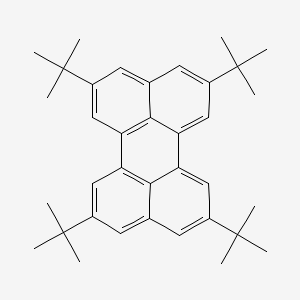

2,5,8,11-Tetra-tert-butylperylene

Description

Significance of Perylene (B46583) Derivatives in Organic Electronics and Photonics

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial research interest due to their exceptional optoelectronic properties. nih.gov These properties include strong light absorption, high electron affinity, and excellent chemical and thermal stability. acs.orgbohrium.com Consequently, perylene derivatives are integral components in a wide array of organic electronic and photonic devices.

They are particularly prominent as n-type semiconductors, materials that primarily conduct negative charges (electrons). bohrium.com This characteristic makes them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Perylene derivatives are used as emitters, influencing the color and efficiency of the light produced. researchgate.net TBPe, for instance, is recognized as a blue fluorescence emitter in OLEDs. alfachemch.comchemicalbook.com

Organic Solar Cells (OSCs): In OSCs, these materials can function as electron acceptors, facilitating the conversion of light into electricity. researchgate.netrsc.org

Organic Field-Effect Transistors (OFETs): Their ability to transport electrons makes them valuable in the active layer of OFETs, which are the building blocks of modern printed electronics. researchgate.netsquarespace.com

The versatility of perylene derivatives stems from the ability to modify their molecular structure. By attaching different functional groups to the perylene core at its various positions (peri, bay, and ortho), scientists can fine-tune the material's optical, electronic, and morphological properties to suit specific device requirements. researchgate.net

Rationale for tert-Butyl Substitution in Perylene Systems

The introduction of tert-butyl groups to the perylene core, as seen in TBPe, is a strategic chemical modification with significant consequences for the material's properties and performance. These bulky substituents play a crucial role in several ways:

Preventing π-Stacking: The planar nature of the perylene molecule can lead to strong intermolecular π–π stacking, where the molecules align face-to-face. While this can be beneficial for charge transport, excessive aggregation can lead to undesirable effects like fluorescence quenching and the formation of large crystalline domains that are detrimental to the performance of devices like bulk-heterojunction solar cells. acs.orgacs.org The sterically demanding tert-butyl groups act as spacers, physically hindering close packing and reducing these aggregation-caused issues. acs.org

Enhancing Solubility: The bulky and nonpolar tert-butyl groups can improve the solubility of the perylene derivative in common organic solvents. This is a critical factor for solution-based processing techniques, which are often used in the fabrication of organic electronic devices.

Tuning Electronic Properties: While the primary role of tert-butyl groups is often steric, their presence can also subtly influence the electronic energy levels of the perylene core, which in turn affects the material's charge transport and optical properties.

Scope and Research Objectives

This article provides a focused examination of 2,5,8,11-Tetra-tert-butylperylene (TBPe). The primary objectives are to:

Detail the synthetic methodologies employed for the preparation of TBPe.

Present a comprehensive overview of its key photophysical properties, including its absorption and emission characteristics.

Describe its crystal structure and the influence of the tert-butyl groups on its solid-state molecular packing.

By concentrating on these core scientific aspects, this article aims to provide a thorough and authoritative resource on TBPe for researchers in the fields of materials science, chemistry, and physics.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11-tetratert-butylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPCRZWILUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567941 | |

| Record name | 2,5,8,11-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80663-92-9 | |

| Record name | 2,5,8,11-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Tbpe

The creation of pure, well-defined 2,5,8,11-Tetra-tert-butylperylene is a critical first step for its application in advanced materials. The synthesis of perylene (B46583) derivatives can be approached through various strategies, including the condensation of quinone derivatives, copper- or palladium-catalyzed annulation reactions, and the cyclodehydrogenation of 1,1′-binaphthyl derivatives. nih.govacs.org A common method for introducing substituents onto the perylene core involves the imidization of a substituted perylene dianhydride. utah.edu

For TBPe specifically, a general synthetic approach involves the reaction of perylene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is a type of Friedel-Crafts alkylation reaction. The reaction conditions, including the solvent, temperature, and reaction time, are carefully controlled to achieve the desired tetrasubstitution pattern.

Following the synthesis, a multi-step purification process is essential to isolate TBPe of high purity, which is often greater than 97.0% as determined by High-Performance Liquid Chromatography (HPLC). cymitquimica.comtcichemicals.com This typically involves techniques such as column chromatography and recrystallization.

The structural identity and purity of the synthesized TBPe are then confirmed through a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to verify the chemical structure by identifying the specific protons and carbon atoms in the molecule. mdpi.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. mdpi.com

Elemental Analysis: This provides the percentage composition of the elements (carbon and hydrogen) in the molecule, which is compared against the theoretical values for the C₃₆H₄₄ formula of TBPe.

Photophysical Properties of Tbpe

The interaction of 2,5,8,11-Tetra-tert-butylperylene with light is a defining characteristic that underpins its use in optoelectronic devices. As a blue fluorescent emitter, its photophysical properties are of primary interest. chemicalbook.comcookechem.com

Key photophysical parameters for TBPe are summarized in the table below:

| Property | Value | Conditions |

| Absorption Maximum (λmax) | 439 nm | In Dimethylsulfoxide (DMSO) |

| Emission Maximum | Blue fluorescence | - |

| Purity | >97.0% | HPLC |

| Melting Point | 312 °C | - |

The absorption spectrum of TBPe shows a maximum at 439 nm when measured in dimethylsulfoxide (DMSO), indicating its ability to absorb light in the violet-blue region of the electromagnetic spectrum. chemicalbook.comcookechem.com Following this absorption of light, the molecule transitions to an excited state, and upon relaxation, it emits light in the blue region of the visible spectrum. This fluorescence is the basis for its application as a blue emitter in OLEDs. alfachemch.com The high purity of the material is crucial for achieving efficient and stable emission.

Crystal Structure and Molecular Packing of Tbpe

Established Synthetic Pathways for TBPe

The synthesis of TBPe is centered around the introduction of four tert-butyl groups onto the perylene (B46583) backbone. This is typically achieved through electrophilic substitution reactions, followed by rigorous purification to meet the high-purity requirements for electronic device fabrication.

Common Chemical Synthesis Approaches

The most prominent method for the synthesis of 2,5,8,11-Tetra-tert-butylperylene involves the Friedel-Crafts alkylation of perylene. nih.govcerritos.edulibretexts.orglibretexts.org This classic electrophilic aromatic substitution reaction utilizes an alkyl halide, such as tert-butyl chloride, and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), to introduce the alkyl groups onto the aromatic ring. nih.govcerritos.edulibretexts.orglibretexts.org

The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich perylene core. The reaction is typically carried out by treating the aromatic compound with the alkyl chloride in the presence of the Lewis acid catalyst. libretexts.org The positions of substitution (2, 5, 8, and 11) are dictated by the electronic and steric properties of the perylene molecule. A significant challenge in this synthesis is controlling the degree of substitution to prevent the formation of over-alkylated products. libretexts.org The use of a tertiary halide like tert-butyl chloride is advantageous as it limits carbocation rearrangements that can occur with other types of alkyl halides. cerritos.edu

An alternative, though less detailed in available literature for this specific compound, is the potential for tandem Friedel-Crafts alkylation of precursor molecules followed by an oxidative aromatization step to yield the perylene core. nih.gov

Purification Techniques for High-Purity TBPe Materials

For applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the purity of the material is paramount. tcichemicals.com Trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime. Therefore, rigorous purification of the synthesized TBPe is a critical step.

Common purification techniques for perylene and its derivatives include:

Column Chromatography: This technique is widely used to separate the desired tetra-substituted product from unreacted starting materials, partially substituted byproducts, and other impurities. Silica gel is a common stationary phase for the purification of perylene compounds.

Sublimation: Sublimation is a highly effective method for obtaining ultra-pure organic materials for electronic applications. tcichemicals.com By heating the crude product under high vacuum, the TBPe sublimes and can be collected as highly pure crystals on a cold surface, leaving non-volatile impurities behind.

The purity of the final product is often verified using techniques such as High-Performance Liquid Chromatography (HPLC). tcichemicals.com

Functionalization and Derivatization Strategies for TBPe Analogues

The modification of the TBPe structure allows for the fine-tuning of its electronic and photophysical properties, enabling the development of materials with optimized characteristics for specific applications.

Tailoring Molecular Structure for Specific Research Objectives

The primary motivation for synthesizing TBPe is to control the intermolecular interactions of the perylene chromophore. The bulky tert-butyl groups provide significant steric hindrance, which effectively reduces the tendency for molecular aggregation. tcichemicals.com This is crucial in solid-state applications like OLEDs, where aggregation can lead to undesirable changes in the emission color and a decrease in fluorescence quantum yield. tcichemicals.com By preventing the formation of exciplexes and charge trapping, the efficiency of electroluminescent devices can be significantly improved. tcichemicals.com

Further functionalization of the perylene core, even with the tert-butyl groups present, can be envisioned to introduce additional functionalities. While direct derivatization of TBPe is not extensively documented in the provided search results, the general principles of perylene chemistry can be applied. For instance, electrophilic substitution reactions could potentially be used to introduce other functional groups, although the steric hindrance from the existing tert-butyl groups would pose a significant challenge.

A more common strategy is to synthesize perylene derivatives with various functional groups and then introduce the tert-butyl substituents. For example, a study on amino-substituted perylenes demonstrates how the introduction of donor groups at the 2,5,8, and 11-positions can systematically alter the material's properties.

Impact of Structural Modifications on Electronic and Photophysical Characteristics

The introduction of substituents onto the perylene core has a profound impact on its electronic and photophysical properties. The addition of the four tert-butyl groups in TBPe already influences its properties by disrupting π-π stacking.

To illustrate the effects of further structural modifications, we can consider the introduction of bis(para-methoxyphenyl)amine (DPA) donor groups at the 2,5,8, and 11-positions of the perylene core. Research on these derivatives reveals interesting structure-property relationships.

| Property | Impact of Increasing Number of DPA Donor Groups |

| HOMO-LUMO Gap | Decreases with the addition of more DPA units. |

| Fluorescence Emission | Shifts to longer wavelengths (bathochromic shift) in toluene (B28343). |

| Fluorescence Quantum Yield | The intensity of fluorescence decreases as the number of DPA units increases from four to one. |

| Singlet Oxygen Sensitization | The quantum yield for the sensitization of singlet oxygen decreases with the addition of more DPA units. |

| Oxidation Potential | Each DPA moiety exhibits an individual reversible oxidation. |

These findings demonstrate that by strategically modifying the perylene skeleton, even when bulky groups like tert-butyl are present, it is possible to fine-tune the electronic energy levels, emission color, and other key properties for specific applications.

Spectroscopic Probes of Electronic Energy Levels

A variety of spectroscopic techniques are employed to probe the intricate electronic energy levels of TBPe.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Carbon K-edge Analysis

While specific X-ray Absorption Near-Edge Structure (XANES) studies on this compound are not widely reported in the reviewed literature, the technique offers powerful capabilities for elucidating its electronic structure. XANES is an element-specific method that provides information about the partial density of unoccupied electronic states. researchgate.net

X-ray Excited Optical Luminescence (XEOL) Studies of Emission Bands

X-ray Excited Optical Luminescence (XEOL) is a photon-in, photon-out technique that measures optical luminescence following excitation with X-rays. researchgate.net This method can reveal the pathways of energy transfer within a material and identify the elemental origins of specific emission bands. acs.org

For TBPe, an XEOL study would involve tuning the incident X-ray energy across the Carbon K-edge while monitoring the resulting fluorescence. By observing how the characteristic blue fluorescence of TBPe changes as the X-ray energy becomes resonant with the carbon 1s binding energy, a direct link between the absorption site and the emission process can be established. This could, for instance, differentiate the roles of the aromatic carbon atoms of the perylene core versus the aliphatic carbon atoms of the tert-butyl groups in the luminescence process. Such an analysis provides critical insight into the intramolecular energy cascade from high-energy core-level excitation down to the final radiative decay from the singlet excited state. researchgate.net

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the charge injection and transport properties of an organic semiconductor. For TBPe, these values have been determined experimentally. The HOMO level is reported to be at 5.25 eV, and the LUMO level is at 1.84 eV. ossila.com This significant energy gap is consistent with the blue emission of the material. These values are typically determined using electrochemical methods like cyclic voltammetry or a combination of spectroscopic techniques.

| Property | Energy Level (eV) | Reference |

| HOMO | 5.25 | ossila.com |

| LUMO | 1.84 | ossila.com |

| Energy Gap | 3.41 | Calculated |

Analysis of Singlet and Triplet Excited State Energies

The energies of the excited states dictate the photoluminescent properties of the molecule. The first excited singlet state (S₁) is responsible for the prompt fluorescence, while the first excited triplet state (T₁) is involved in phosphorescence and can influence device efficiency through processes like triplet-triplet annihilation.

The energy of the S₁ state can be estimated from the fluorescence emission spectrum of TBPe, which shows emission maxima at approximately 459 nm and 480 nm in a tetrahydrofuran (B95107) (THF) solution. ossila.com These wavelengths correspond to an energy of about 2.64 eV.

Information on the triplet state energy (T₁) of TBPe is less common in the literature, as many perylene derivatives exhibit weak or no phosphorescence at room temperature due to efficient non-radiative decay pathways. Determining the T₁ energy typically requires specialized low-temperature phosphorescence measurements.

| Parameter | Wavelength (in THF) | Estimated Energy (eV) | Reference |

| Absorption (λₘₐₓ) | 412 nm, 438 nm | ~2.83 - 3.01 | ossila.com |

| Fluorescence (λₑₘ) | 459 nm, 480 nm | ~2.58 - 2.70 | ossila.com |

| Singlet Energy (S₁) | ~469 nm (approx. average) | ~2.64 | Calculated |

Investigation of Excited State Symmetry and Molecular Reorientation Dynamics

The dynamics of the molecule in its excited state, including its rotational motion and the symmetry of the electronic transition, are critical for understanding phenomena like fluorescence depolarization.

Time-Resolved Fluorescence Anisotropy Studies

Time-resolved fluorescence anisotropy has been employed to study the rotational dynamics of TBPe in various solvents. These studies reveal that the fluorescence anisotropy decay of TBPe can be well-described by a single exponential model. This is in contrast to the parent perylene molecule, which exhibits a biexponential anisotropy decay corresponding to faster in-plane and slower out-of-plane rotations.

The monoexponential decay for TBPe indicates that the molecule behaves as an oblate ellipsoid with essentially identical rotational correlation times for its principal axes. This is a direct consequence of the symmetric substitution of the perylene core with four bulky tert-butyl groups. These groups effectively "symmetrize" the rotational motion of the molecule in solution. It has been found that the rotational correlation times vary linearly with solvent viscosity, and the dynamics are well-described by the Dote-Kivelson-Schwartz (DKS) quasihydrodynamic model. These experiments, performed using both one-photon and two-photon excitation, confirm the symmetry of the first excited singlet state and provide a detailed picture of the molecule's reorientation in the excited state.

One-Photon and Two-Photon Excitation Spectroscopy

The interaction of light with TBPe can initiate the transition of the molecule from its ground electronic state (S₀) to various excited singlet states (Sₙ). The nature of this excitation is governed by quantum mechanical selection rules, which differ for one-photon and two-photon absorption processes.

One-Photon Absorption (OPA): In the conventional OPA process, the absorption of a single photon of appropriate energy directly promotes an electron to a higher energy level. For centrosymmetric molecules like perylene and its derivatives, including TBPe which possesses an approximate center of inversion, the Laporte rule dictates that one-photon transitions are only allowed between states of opposite parity (gerade 'g' to ungerade 'u', or vice versa). The primary one-photon absorption of TBPe in the visible region corresponds to the S₀ (A₁g) → S₁ (B₂u) transition. This is an allowed transition, giving rise to a strong absorption band.

Experimental data shows that TBPe exhibits a prominent absorption maximum in the visible range. In a solvent like tetrahydrofuran (THF), absorption maxima are observed at approximately 412 nm and 438 nm. cookechem.com In dimethyl sulfoxide (B87167) (DMSO), the maximum absorption wavelength (λₘₐₓ) is reported to be 439 nm. chemicalbook.com This absorption corresponds to the excitation of the molecule to its first excited singlet state (S₁). Following this excitation, the molecule relaxes and can emit light through fluorescence, with emission maxima observed at approximately 459 nm and 480 nm in THF. cookechem.com

Two-Photon Absorption (TPA): In contrast to OPA, two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state. For centrosymmetric molecules, the selection rules for TPA are complementary to those for OPA. TPA transitions are typically allowed between states of the same parity (e.g., g → g or u → u).

The following table summarizes the key spectroscopic data for TBPe gathered from various sources.

| Parameter | Value | Solvent | Excitation Type |

| Absorption Maximum (λₘₐₓ) | 412 nm, 438 nm | THF | One-Photon |

| Absorption Maximum (λₘₐₓ) | 439 nm | DMSO | One-Photon |

| Fluorescence Emission Maximum (λₑₘ) | 459 nm, 480 nm | THF | One-Photon |

Detailed Research Findings:

Studies on perylene and its derivatives have elucidated the nature of their electronic transitions. The S₀ → S₁ transition in perylene is polarized along the long axis of the molecule. The introduction of tert-butyl groups at the 2, 5, 8, and 11 positions in TBPe enhances its solubility and can subtly influence its photophysical properties by modifying the molecular packing in the solid state and the interaction with surrounding solvent molecules in solution.

The investigation of fluorescence anisotropy in TBPe has revealed insights into its excited-state symmetry and reorientational dynamics in various solvents. These studies confirm that the first excited electronic singlet state can be populated through both one-photon and two-photon excitation pathways. The fact that the two-photon absorption to the first excited singlet state is parity-forbidden under the dipole approximation, yet observable, points towards the influence of vibronic coupling. This phenomenon involves the interaction between electronic transitions and molecular vibrations, which can "lend" intensity to formally forbidden transitions by distorting the molecular symmetry.

Fundamental Fluorescence Characteristics and Emission Behavior

This compound (TBPe) is a perylene derivative widely recognized for its robust blue fluorescence, making it a valuable component in organic light-emitting diodes (OLEDs). chemicalbook.comalfachemch.com The bulky tert-butyl groups attached to the perylene core serve to reduce intermolecular interactions and aggregation-caused quenching, which in turn enhances its fluorescence quantum yield in the solid state. lookchem.com The photophysical properties of TBPe are characterized by strong absorption in the ultraviolet and visible regions and a distinct blue emission. researchgate.net

The fluorescence anisotropy of TBPe has been studied in various solvents, revealing information about its rotational dynamics in different environments. These studies model TBPe as an oblate ellipsoid and show that its rotational correlation times are influenced by the viscosity and free volume of the solvent. researchgate.net

Table 1: Photophysical Properties of this compound (TBPe)

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (λabs) | ~439 nm | In DMSO | chemicalbook.com |

| Emission Maximum (λem) | Blue fluorescence | In OLED devices | chemicalbook.comalfachemch.com |

| Triplet State Energy (ET) | 1.53 eV | - | acs.org |

| Singlet State Energy (ES1) | 2.81 eV | - | acs.org |

| Melting Point | 312 °C | - | chemicalbook.comalfachemch.com |

Singlet Fission (SF) Dynamics and Quantum Yield Enhancement

Singlet fission (SF) is a photophysical process where a singlet exciton (B1674681) converts into two triplet excitons, a phenomenon that could significantly enhance the efficiency of solar cells. acs.orgnih.gov The key energetic requirement for SF is that the energy of the singlet state (ES1) must be greater than or equal to twice the energy of the triplet state (ET1). nih.gov

In the case of this compound (TBPe), the introduction of four tert-butyl groups plays a crucial role in promoting efficient singlet fission. These bulky groups induce a slip-stacking spatial arrangement in the solid state, which effectively suppresses the competing process of excimer formation. acs.org This steric hindrance is key to enhancing the SF process. acs.org

Research has demonstrated that in a TBPe film, excimer formation is completely suppressed, and singlet fission occurs from the upper vibrational states of the first excited singlet state (S₁). acs.org This leads to a remarkably high triplet quantum yield of 1.85. acs.org Quantum chemical calculations have confirmed that the specific spatial configuration of perylene aggregation, dictated by the tert-butyl groups, is instrumental in favoring singlet fission over excimer formation. acs.org

Table 2: Singlet Fission Parameters for TBPe Film

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Triplet Quantum Yield | 1.85 | Indicates high efficiency of singlet fission. | acs.org |

| Excimer Formation | Fully Suppressed | A key factor in enhancing the singlet fission yield. | acs.org |

Triplet-Triplet Annihilation (TTA) Upconversion Systems

Triplet-triplet annihilation (TTA) upconversion is a process where two low-energy photons are converted into a single higher-energy photon. researchgate.net This process involves a sensitizer (B1316253) that absorbs the initial low-energy light and an annihilator (or emitter) that receives the energy and emits the higher-energy photon. researchgate.netacs.org

This compound (TBPe) is frequently employed as an annihilator (acceptor) in TTA-upconversion systems due to its favorable photophysical properties. acs.orgacs.orgresearchgate.net Its high singlet state energy (2.81 eV) and relatively low triplet state energy (1.53 eV) make it a suitable partner for various sensitizers. acs.org The bulky tert-butyl groups also prevent unwanted excimer formation, which is beneficial for the TTA process. acs.org

In a typical TTA-UC process, a sensitizer absorbs a photon and, through intersystem crossing, transitions to its triplet state. This triplet energy is then transferred to the TBPe annihilator via triplet-triplet energy transfer (TTET). acs.org When two triplet-excited TBPe molecules encounter each other, they undergo TTA, resulting in one molecule being promoted to its singlet excited state while the other returns to the ground state. The excited singlet TBPe molecule then emits a higher-energy photon through fluorescence. acs.org

TBPe has been successfully paired with various sensitizers, including palladium(II) tetraphenyltetrabenzoporphyrin (PdTPTBP) and different BODIPY dyes, to achieve green-to-blue light upconversion. acs.orgresearchgate.netnih.gov For instance, a TTA-UC system using an asymmetric BODIPY dye as the sensitizer and TBPe as the annihilator demonstrated an upconversion efficiency (ηUC) of approximately 8%. researchgate.net Another study reported an absolute TTA-UC quantum yield of 27% for a system composed of platinum(II) meso-tetraphenyltetrabenzoporphyrin (PtTPBP) and TBPe. nih.gov

The efficiency of TTA-upconversion systems is highly dependent on the interactions between the sensitizer and annihilator molecules. In solid-state systems, where molecular diffusion is limited, the efficiency of triplet energy transfer and TTA relies heavily on the spatial arrangement and proximity of the chromophores. acs.orgnih.gov

One approach to optimize TTA-UC efficiency is to encapsulate the sensitizer-annihilator pair in a suitable host matrix. For example, dispersing TBPe and a sensitizer like PdTPBP in nanodroplets within a high glass transition temperature (Tg) polymer host can immobilize the chromophores, facilitating triplet energy migration between neighboring molecules. acs.org

The choice of solvent also plays a critical role in solution-based TTA-UC systems. Studies on a diiodo-Bodipy sensitizer and perylene acceptor system (a close relative of TBPe) showed that the upconversion quantum yield varied significantly with the solvent, with dioxane providing the highest yield (19.16%) compared to toluene (8.75%) and DMSO (1.51%). rsc.org This highlights the influence of solvent polarity and viscosity on the energy transfer processes. rsc.org

Furthermore, the design of the sensitizer itself is crucial. By creating bichromophoric sensitizers with a donor and acceptor unit connected by a linker, intramolecular triplet energy transfer can be optimized. However, in solid matrices, a longer linker can hinder TTA-UC efficiency due to the increased distance between the active components. nih.gov

Table 3: Examples of TTA-Upconversion Systems with TBPe as Annihilator

| Sensitizer | Upconversion Efficiency (ηUC) | Key Findings | Reference |

|---|---|---|---|

| Asymmetric BODIPY dye | ~8% | Achieved green-to-blue light conversion with a low threshold intensity. | researchgate.net |

| Platinum(II) meso-tetraphenyltetrabenzoporphyrin (PtTPBP) | 27% (absolute quantum yield) | Established a certified value for red-to-blue TTA-UC. | nih.gov |

| Asymmetric BODIPY dye | 2.7% | Demonstrated the feasibility of using BODIPY-based sensitizers with TBPe. | acs.org |

Förster Resonance Energy Transfer (FRET) in Hyperfluorescence Architectures

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules (a donor and an acceptor). nih.gov In the context of organic electronics, FRET is a key process in hyperfluorescence (HF) devices, which aim to achieve high efficiency and color purity in OLEDs. nih.gov

In hyperfluorescence OLEDs, a thermally activated delayed fluorescence (TADF) material is used as a sensitizer to harvest both singlet and triplet excitons. The energy from these excitons is then transferred via FRET to a fluorescent emitter, which then radiatively decays to produce light. nih.gov

This compound (TBPe) has been utilized as a narrow-band blue fluorescent emitter in HF architectures. nih.govrsc.org In one study, a hyperfluorescent white OLED was developed using an ultrathin layer of TBPe as the blue emitter and a TADF sensitizer matrix doped with a yellow fluorescent emitter. rsc.org The spatial separation of TBPe from the TADF sensitizer and the yellow emitter was found to be crucial for suppressing triplet leakage and enabling efficient FRET to the TBPe layer. This design resulted in significantly enhanced blue emission and a high total photoluminescence quantum yield (ηPL) of up to 99.2% for the emissive layer. rsc.org

Quantum chemistry simulations have also been used to model the HF process between TBPe and a carbene-metal-amide (CMA) TADF sensitizer. nih.gov These simulations showed that a high FRET rate, which is dependent on the energy difference between the singlet states of the donor and acceptor, is essential for rapid triplet harvesting. nih.gov The photoluminescence quantum yield of films containing TBPe doped into different TADF host materials was also investigated, with a DPhSPOTz:1% TBPe film showing the highest ηPL of 36.2%. rsc.org

Table 4: Performance of TBPe in TADF-Sensitized Hyperfluorescence Systems | Host/Sensitizer | Dopant | Photoluminescence Quantum Yield (ηPL) | Key Findings | Reference | |---|---|---|---|---| | PhCzSPOTz | 1% TBPe | Broadened PL spectrum due to intermolecular charge transfer. | rsc.org | | DCzSPOTz | 1% TBPe | Narrowest PL spectrum due to large steric hindrance. | rsc.org | | DPhSPOTz | 1% TBPe | 36.2% | Highest ηPL among the tested hosts. | rsc.org | | 1 nm TBPe | PhCzSPOTz:3% TBRb | - | 99.2% (total ηPL of the emissive bilayer) | Spatial separation of emitters enhances efficiency. | rsc.org |

Quantum Dynamics Simulations of FRET Rates

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor and an acceptor molecule. The rate of this transfer is exquisitely sensitive to the distance between the chromophores, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.org Molecular dynamics (MD) and quantum dynamics simulations serve as powerful tools to complement experimental FRET studies, providing atomic-level insight into the structural dynamics that govern energy transfer efficiencies. nih.govaip.org

The simulation of FRET rates typically involves a multi-step computational approach. First, force-field parameters are developed for the chromophores in their ground and excited states. nih.gov Then, extensive MD simulations are performed to sample the conformational landscape of the donor-acceptor system. These simulations track the time-dependent distance and mutual orientation of the donor and acceptor transition dipole moments. nih.gov

From these trajectories, key parameters for the FRET rate calculation are extracted. The FRET efficiency (E) is dependent on the donor-acceptor distance (R) and the Förster radius (R₀), the distance at which transfer efficiency is 50%, as described by the equation:

E = 1 / (1 + (R/R₀)⁶)

The Förster radius itself depends on the spectral overlap integral (J(λ)) and the orientation factor (κ²), which accounts for the relative orientation of the donor and acceptor transition dipoles. While often assumed to be 2/3 for randomly oriented molecules in solution, κ² can deviate significantly in solid-state or constrained systems, and simulations provide a means to calculate its actual distribution. anu.edu.au

Table 1: Key Parameters in Quantum Dynamics Simulations of FRET

| Parameter | Description | Role in FRET Rate Calculation | Simulation Method |

| Donor-Acceptor Distance (R) | The separation distance between the centers of the donor and acceptor chromophores. | The FRET rate is proportional to 1/R⁶. | Molecular Dynamics (MD) |

| Orientation Factor (κ²) | Describes the relative orientation in space of the transition dipoles of the donor and acceptor. Ranges from 0 to 4. | The FRET rate is directly proportional to κ². | Molecular Dynamics (MD) |

| Spectral Overlap (J(λ)) | The integral of the overlap between the donor's normalized fluorescence emission spectrum and the acceptor's molar absorption spectrum. | Directly proportional to the FRET rate; determines the Förster radius (R₀). | Quantum Chemical Calculations (e.g., TD-DFT) |

| Donor Fluorescence Lifetime (τD) | The lifetime of the donor fluorophore in the absence of the acceptor. | Inversely proportional to the FRET rate. | Experimental or simulated |

While this simulation methodology has been applied to various systems, including perylene-dye pairs for analyzing DNA structures, specific quantum dynamics simulations detailing FRET rates for systems where this compound is the donor or acceptor are not extensively documented in the current literature. researchgate.net Such studies would be invaluable for designing and interpreting energy transfer processes in TBPe-based optoelectronic devices.

Interfacial Charge Transfer Processes

The interface between organic semiconductors and other materials is critical for the function of optoelectronic devices. In systems involving TBPe, particularly in heterojunctions with perovskite materials, the efficiency of charge transfer across the interface governs device performance.

Ultrafast Interfacial Charge Transfer in Organic-Perovskite Heterojunctions Involving TBPe

Recent studies on bilayer heterostructures of TBPe and mixed-halide perovskites (MAPbIₓBr₃₋ₓ) have revealed the presence of highly efficient and ultrafast charge transfer. nih.gov Using femtosecond transient absorption (TA) spectroscopy, researchers have directly observed the dynamics of charge carriers following photoexcitation. nih.govnih.gov

Table 2: Ultrafast Charge Transfer Dynamics in TBPe/Perovskite Heterojunctions

| Heterojunction System | Excitation Wavelength (nm) | Observed Process | Timescale | Experimental Technique |

| TBPe / MAPbIₓBr₍₃₋ₓ₎ | 450 | Electron transfer from TBPe to Perovskite | ~500 fs | Transient Absorption (TA) Spectroscopy, Time-Resolved Photoluminescence (TRPL) |

These findings highlight the potential of TBPe as an efficient hole-transporting or electron-blocking layer in perovskite-based solar cells and light-emitting diodes, where rapid and efficient charge separation at the interface is paramount. acs.orgkaust.edu.sa

Bandgap Engineering for Charge Transfer Regulation

The rate and efficiency of interfacial charge transfer can be precisely controlled through bandgap engineering of the perovskite layer. nih.govnih.gov In mixed-halide perovskites like methylammonium (B1206745) lead iodide bromide (MAPbIₓBr₃₋ₓ), the bandgap can be continuously tuned by simply adjusting the iodide-to-bromide ratio. researchgate.netarxiv.org Increasing the bromine content widens the bandgap, which raises the energy level of the perovskite's conduction band. researchgate.netkaust.edu.sa

This tunability allows for the systematic modification of the energy level offset between the LUMO of TBPe and the conduction band of the perovskite. nih.gov Studies have demonstrated that by increasing this energy offset (i.e., by using more bromine-rich perovskites), the driving force for electron transfer is enhanced. nih.govnih.gov Transient absorption measurements confirm that the rate of the ultrafast charge transfer process can be modulated by this strategy. nih.gov This ability to tailor interfacial electronic properties through compositional engineering is a key strategy for optimizing the performance of organic-inorganic hybrid optoelectronic devices. nih.govaip.org

Table 3: Effect of Bandgap Engineering on Interfacial Charge Transfer

| Perovskite Composition (MAPbIₓBr₃₋ₓ) | Perovskite Bandgap (eV) | Energy Level Offset with TBPe LUMO | Effect on Charge Transfer |

| High Iodide Content (x → 3) | Narrower (~1.59 eV) | Smaller | Baseline charge transfer |

| Mixed Halide | Intermediate | Intermediate | Modulated charge transfer |

| High Bromide Content (x → 0) | Wider (~2.33 eV) | Larger | Enhanced charge transfer rate |

Suppression of Excimer and Exciplex Formation due to Steric Hindrance

In the solid state, the photophysical properties of aromatic molecules like perylene are heavily influenced by their intermolecular arrangement. Perylene itself readily forms excimers—excited-state dimers—which arise from the co-facial π-π stacking of molecules. This excimer formation acts as a competitive relaxation pathway for the excited state, often leading to redshifted, broad emission and trapping of energy, which can be detrimental to the performance of devices that rely on singlet exciton processes. anu.edu.au

However, this compound is specifically designed to circumvent this issue. The four bulky tert-butyl groups attached to the perylene core introduce significant steric hindrance. anu.edu.au This steric repulsion prevents the perylene molecules from arranging in the close, face-to-face configuration required for excimer formation. Instead, quantum chemical calculations and experimental data show that TBPe films adopt a slip-stacked spatial arrangement. anu.edu.au

This sterically enforced packing completely suppresses the excimer formation channel. anu.edu.au A significant consequence of blocking this competing pathway is the enhancement of other photophysical processes. For instance, in TBPe films, the suppression of excimer formation has been shown to dramatically enhance the yield of singlet fission—a process where one singlet exciton converts into two triplet excitons. A triplet quantum yield approaching 1.85 has been reported for TBPe films, indicating that singlet fission is the dominant decay channel in the absence of excimer competition. anu.edu.au This makes TBPe a highly promising material for applications in solar cells seeking to overcome the Shockley-Queisser limit by harvesting triplet excitons. anu.edu.au

Table 4: Comparison of Photophysical Pathways in Perylene vs. TBPe Films

| Property | Perylene Film | TBPe Film | Reason for Difference |

| Molecular Packing | Co-facial π-π stacking | Slip-stacking | Steric hindrance from tert-butyl groups in TBPe |

| Excimer Formation | Prevalent | Fully suppressed | Steric hindrance prevents close co-facial arrangement |

| Primary Excited State Decay Channel | Excimer Emission, Fluorescence | Singlet Fission | Suppression of excimer channel enhances singlet fission |

| Triplet Quantum Yield | Low | High (~1.85) | Singlet fission becomes the dominant pathway |

Molecular Aggregation, Self Assembly, and Morphology Control of Tbpe Micro /nanostructures

Influence of tert-Butyl Groups on Molecular Aggregation Tendency

The strategic placement of four bulky tert-butyl groups on the perylene (B46583) core is the most significant structural feature of TBPe, profoundly influencing its aggregation behavior. Unlike the parent perylene molecule, which exhibits strong π-π stacking and often suffers from aggregation-caused quenching (ACQ) in the solid state, the tert-butyl substituents in TBPe introduce significant steric hindrance. acs.org This steric bulk effectively prevents the close co-facial π–π stacking that is characteristic of many planar aromatic systems. acs.orgkiku.dk

This preventative effect on direct π-π interactions is crucial for preserving the monomer-like fluorescence properties of TBPe even in the solid state, making it a highly effective blue fluorescent emitter in organic light-emitting diodes (OLEDs). chemicalbook.comcookechem.comalfachemch.com The tert-butyl groups, by increasing the intermolecular distance, mitigate non-radiative decay pathways and help to maintain a high photoluminescence quantum yield. acs.org While direct π-π stacking is sterically hindered, other intermolecular forces, such as C-H···π interactions, can play a role in the aggregation of substituted aromatic systems, suggesting a more complex assembly mechanism than simple van der Waals forces. kiku.dk

Controlled Synthesis of TBPe Crystalline Architectures

The ability to control the crystallization process of TBPe allows for the fabrication of a variety of micro- and nanostructures with tailored morphologies and, consequently, tailored properties.

Fabrication of Polyhedral Crystals (e.g., Cubes, Truncated Cubes, Rhombic Dodecahedra)

While specific literature detailing the fabrication of polyhedral TBPe crystals is not abundant, the principles of crystal engineering for organic molecules can be applied. The formation of well-defined polyhedral shapes in nanocrystals is often governed by the relative growth rates of different crystal facets. For instance, the synthesis of cubic nanocrystals has been demonstrated for other materials like PbTe by controlling reaction parameters to promote equal growth rates on specific crystallographic planes. binghamton.edu By carefully manipulating the synthesis conditions for TBPe, such as through slow solvent evaporation or vapor diffusion methods, it is theoretically possible to favor the growth of specific crystal faces, leading to the formation of cubes, truncated cubes, or other polyhedral structures. The final morphology is a result of the minimization of the total surface energy of the crystal.

Self-Assembly into Micro-/Nanocrystals and Nanowires

TBPe can self-assemble into various micro- and nanocrystalline structures from solution. The process of self-assembly is driven by a complex interplay of forces including van der Waals interactions, entropy, and interactions with the solvent. obrien-research.org The formation of these ordered structures, such as superlattices, is a phenomenon observed for a wide range of inorganic and organic nanocrystals. mdpi.com

Furthermore, one-dimensional nanostructures like nanowires can be formed. The assembly of nanowires often involves anisotropic growth, where crystal growth is favored along a specific crystallographic direction. rsc.org For organic molecules, this can be driven by specific intermolecular interactions that promote directional stacking. The resulting nanowires can then further assemble into larger bundles or fibers. youtube.com

Parameters Affecting Crystal Morphology

The morphology of TBPe crystals can be finely tuned by adjusting several key experimental parameters during the crystallization process.

| Parameter | Effect on Crystal Morphology |

| Solvent Composition | The choice of solvent and the use of solvent/non-solvent mixtures are critical. The solubility of TBPe and the solvent-solute interactions directly influence the supersaturation level, which in turn affects the nucleation and growth kinetics. Different solvents can lead to different crystal packing and morphologies. |

| Temperature | Temperature affects solubility, diffusion rates, and the thermodynamics of crystallization. Controlling the temperature profile (e.g., slow cooling) is a common strategy to promote the growth of larger, higher-quality crystals. For some polymers, the size of crystalline structures has been shown to increase with temperature within a specific range. mdpi.com |

| Surfactants/Additives | The introduction of surfactants or other additives can modify the crystal habit. These molecules can selectively adsorb to specific crystal faces, inhibiting or promoting growth on those faces, thereby altering the final shape of the crystal. |

Directed Assembly Techniques for TBPe Microparticles

Beyond spontaneous self-assembly, various techniques can be employed to guide the assembly of TBPe micro- and nanoparticles into desired patterns and architectures. These methods are crucial for the integration of TBPe into functional devices. Techniques such as those used for aligning metal nanowires, including Langmuir-Blodgett assembly, dip-coating, and template-assisted assembly, could be adapted for TBPe. rsc.orgnih.gov For instance, fabricating nanowires within the pores of an anodic aluminum oxide (AAO) template can produce highly aligned arrays. nih.gov Electric fields can also be used to direct the assembly of charged or polarizable particles. nih.gov These directed assembly methods allow for the creation of ordered structures with anisotropic properties that are essential for applications in electronics and photonics.

Molecular Stacking Modes and Their Role in Anisotropic Properties

The arrangement of molecules within a crystal lattice, or the molecular stacking mode, is fundamental to the material's properties. In organic semiconductors like TBPe, the degree of overlap between the π-orbitals of adjacent molecules dictates the efficiency of charge transport. Although the tert-butyl groups in TBPe prevent strong co-facial π-π stacking, other packing motifs, such as slipped-stack or herringbone arrangements, are possible.

These different stacking modes lead to anisotropy in the material's properties. For example, charge mobility can be significantly higher along the stacking direction compared to other directions. Similarly, optical properties like light absorption and emission can be polarized along specific crystallographic axes. Strong π-stacking in some molecular crystals has been shown to cause unusually large anisotropic thermal expansion. nih.gov The end-to-end stacking of DNA duplexes, another example of ordered molecular assembly, leads to the formation of liquid crystal phases with distinct anisotropic properties. nih.gov Understanding and controlling the molecular stacking of TBPe is therefore essential for optimizing its performance in electronic and optical devices where directional properties are advantageous.

Structure Property Relationships and Design Principles for Tbpe Based Materials

Correlating Molecular Structure with Electronic and Photophysical Responses

The electronic and photophysical characteristics of 2,5,8,11-Tetra-tert-butylperylene are a direct consequence of its molecular structure. The core of the molecule is the perylene (B46583) unit, a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and excellent thermal stability. The defining feature of TBPe is the presence of four bulky tert-butyl groups attached to the perylene core at the 2, 5, 8, and 11 positions.

These tert-butyl groups play a multifaceted role in determining the properties of TBPe. Their primary function is to increase the solubility of the perylene core in common organic solvents, which is a significant advantage for device fabrication. rsc.org Furthermore, the steric hindrance introduced by these bulky groups is instrumental in preventing the close packing of the perylene cores. This separation is crucial for mitigating aggregation-caused quenching (ACQ), a phenomenon where the fluorescence of a material is diminished in the solid state due to strong intermolecular interactions. By keeping the chromophores separated, the high fluorescence of the perylene unit is better preserved in thin films.

The photophysical properties of TBPe in solution are well-documented and are summarized in the table below. The molecule exhibits strong absorption in the blue region of the visible spectrum and emits bright blue-green light.

Photophysical Properties of this compound in Solution

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax,abs) | 412 nm, 438 nm | THF | lumtec.com.tw |

| Maximum Emission Wavelength (λmax,em) | 487 nm | THF | lumtec.com.tw |

| Maximum Absorption Wavelength (λmax,abs) | 439 nm | DMSO | tcichemicals.com |

Elucidating the Origin of Shape-Dependent Optical Properties in TBPe Crystals

A fascinating aspect of TBPe is the dependence of its optical properties on the morphology of its crystals. It has been demonstrated that single-crystalline nanowires and nanoparticles of TBPe can be selectively prepared by controlling the solvent composition during their formation. researchgate.netacs.org These different morphologies exhibit distinct changes in their optical properties, a phenomenon that is directly linked to the different molecular stacking modes within the crystals. researchgate.netacs.org

This shape-dependent emission is a clear manifestation of how the arrangement of molecules in the solid state dictates the collective photophysical behavior. While a detailed crystallographic analysis comparing the precise molecular packing in TBPe nanowires and nanoparticles is not extensively detailed in the literature, the observed differences in their emission spectra point to variations in the degree of π-π interactions between adjacent perylene cores.

In general, for polycyclic aromatic hydrocarbons like perylene, two common packing motifs are observed: H-aggregation and J-aggregation. In H-aggregates, the molecules are arranged in a face-to-face manner, leading to a blue-shift in the absorption spectrum and often, quenched emission. In J-aggregates, the molecules are arranged in a head-to-tail fashion, resulting in a red-shifted absorption and enhanced emission. The different emission characteristics of TBPe nanowires and nanoparticles suggest that the solvent conditions during crystallization favor the formation of different packing arrangements, leading to either excimer (excited dimer) or monomer-like emission. This highlights that the supramolecular organization is a key determinant of the material's solid-state optical response.

Crystal Morphology and Optical Properties of this compound

| Crystal Morphology | Controlling Factor | Resulting Optical Property | Origin | Reference |

|---|---|---|---|---|

| Nanowires | Solvent Composition | Distinct Emission Spectrum | Specific Molecular Stacking Mode | researchgate.netacs.org |

| Nanoparticles | Solvent Composition | Different Emission Spectrum from Nanowires | Different Molecular Stacking Mode | researchgate.netacs.org |

Understanding the Role of Molecular Packing in Exciton (B1674681) Management

In optoelectronic devices, the management of excitons—bound electron-hole pairs generated upon excitation—is critical for achieving high efficiency. The way TBPe molecules pack in the solid state directly influences exciton dynamics, including their ability to move through the material (exciton diffusion) and their ultimate fate (radiative or non-radiative decay).

The bulky tert-butyl groups in TBPe play a crucial role in managing excitons by controlling the intermolecular spacing. By preventing strong π-π stacking, these groups can reduce the formation of non-emissive aggregate states that act as traps for excitons. This steric hindrance helps to maintain the high intrinsic fluorescence of the perylene core in the solid state, which is essential for its application as an emitter in organic light-emitting diodes (OLEDs).

Design Strategies for Enhanced Performance in Optoelectronic Devices

The successful application of TBPe in optoelectronic devices, particularly in OLEDs, relies on strategic design choices that leverage its inherent properties while mitigating potential drawbacks. A key challenge for many fluorescent materials is aggregation-caused quenching in the solid state. For TBPe, several strategies have been employed to enhance its performance as a blue fluorescent emitter.

One of the most effective strategies is the use of a host-guest system. In this approach, TBPe is dispersed as a dopant at a low concentration within a host material. The host material has a wider bandgap and serves to absorb electrical energy and then efficiently transfer it to the TBPe dopant molecules. This approach offers several advantages:

Minimizing Aggregation: By isolating the TBPe molecules within the host matrix, intermolecular interactions are minimized, thus preserving the high fluorescence quantum yield.

Improved Charge Balance: The host material can be chosen to have good charge transport properties, facilitating a balance of electrons and holes within the emissive layer and leading to more efficient recombination on the dopant molecules.

A notable example of this strategy is the use of TBPe as a blue dopant in a high-performance OLED. By carefully selecting the host material and optimizing the device structure, it is possible to achieve efficient blue electroluminescence. tcichemicals.com

Another design principle involves the modification of the device architecture itself. This can include the use of multiple layers, such as hole injection layers, hole transport layers, electron transport layers, and electron injection layers. Each of these layers is optimized to facilitate the efficient injection and transport of charge carriers to the emissive layer, where they can recombine on the TBPe molecules.

The table below lists some of the chemical compounds mentioned in this article.

Applications of Tbpe in Advanced Organic Electronic and Photonic Devices

Organic Light-Emitting Diodes (OLEDs)

TBPe has been extensively utilized as a key component in OLEDs, primarily valued for its high fluorescence quantum yield and stability, which are crucial for achieving high-performance blue-emitting devices.

TBPe as a Blue Fluorescence Emitter and Dopant

TBPe is widely recognized as a robust blue fluorescent emitter in OLEDs. spie.orgrsc.org Its perylene (B46583) core provides a rigid and planar structure that contributes to its high photoluminescence quantum yield (PLQY). The four tert-butyl groups enhance its solubility and prevent intermolecular aggregation, which can otherwise lead to fluorescence quenching and a red-shift in emission. These characteristics make TBPe an excellent dopant in a host material to produce efficient and color-stable blue light.

In a typical fluorescent OLED, a small amount of TBPe is doped into a host material with a wider bandgap. Under electrical excitation, excitons are generated in the host material and then efficiently transfer their energy to the TBPe guest molecules, which subsequently emit blue light. The tert-butyl groups play a crucial role in reducing molecular aggregation, which is a common issue with perylene-based dyes and can significantly degrade the performance of the device. tcichemicals.com

High-efficiency blue fluorescent OLEDs have been developed by doping TBPe into a mixed emitting layer composed of a wide-bandgap host and a blue thermally activated delayed fluorescent (TADF) emitter. researchgate.net In such a system, the TADF material acts as a sensitizer (B1316253), harvesting both singlet and triplet excitons and transferring the energy to the TBPe dopant for efficient blue fluorescence. This approach led to a high quantum efficiency of 18.1% for a blue fluorescent OLED with a TBPe doping concentration of 0.1%. researchgate.net

Hyperfluorescent OLED Devices with Ultralow Turn-on Voltage

Hyperfluorescence (HF) is a fourth-generation OLED technology that combines the high efficiency of TADF with the narrow emission spectrum of a fluorescent emitter. nih.gov In HF-OLEDs, a TADF material is used as a sensitizer to harvest triplet excitons via reverse intersystem crossing (RISC) and then transfer the energy to a fluorescent dopant, like TBPe, through Förster resonance energy transfer (FRET). researchgate.net This process, in theory, allows for 100% internal quantum efficiency (IQE). researchgate.net

TBPe has been successfully employed as the terminal fluorescent emitter in HF-OLEDs. The first demonstration of a blue HF-OLED utilized the TADF sensitizer ACRSA with TBPe as the fluorescent emitter, achieving an external quantum efficiency (EQE) of 13%. More recent research has demonstrated even higher efficiencies. For instance, an HF-OLED incorporating TBPe as the final dopant achieved a maximum EQE of 24.0%. mwanglntuteam.cn These devices benefit from the narrow emission of TBPe, leading to high color purity, which is essential for display applications.

Interactive Data Table: Performance of TBPe-based OLEDs

| Device Type | Host/Sensitizer | Dopant (Concentration) | Max. EQE (%) | Emission Color | Reference |

| Fluorescent OLED | DPEPO:CzAcSF | TBPe (0.1%) | 18.1 | Blue | researchgate.net |

| Hyperfluorescent OLED | ACRSA | TBPe | 13 | Blue | mwanglntuteam.cn |

| Hyperfluorescent OLED | DOBNA-OAr, 4TCzBN | TBPe | 24.0 | Blue | mwanglntuteam.cn |

Role as an Electron Transport and Hole Blocking Material

Beyond its emissive properties, TBPe can also function as an electron transport and hole blocking material in OLEDs. spie.org The electron-deficient nature of the perylene core facilitates electron transport, while its relatively deep highest occupied molecular orbital (HOMO) level can effectively block the passage of holes from the emissive layer to the electron transport layer. This dual functionality helps to confine charge recombination within the emissive layer, thereby improving the device efficiency and stability. The requirements for an effective electron transport layer (ETL) include suitable electron affinity (EA) and ionization potential (IP) to minimize the electron injection barrier and effectively block holes, as well as high electron mobility. youtube.com

Organic Solar Cells (OPVs)

The application of TBPe in organic solar cells is an area of growing interest, although detailed research is less extensive compared to its use in OLEDs. In principle, its electronic properties make it a candidate for use as either an electron donor or acceptor material within the active layer of an OPV. The performance of bulk heterojunction (BHJ) solar cells, a common OPV architecture, relies on the efficient generation of excitons in the photoactive layer, their dissociation at the donor-acceptor interface, and the subsequent transport of free charge carriers to the respective electrodes.

While some sources mention the potential of TBPe in OPVs due to its favorable electronic and optical properties, specific device performance data, such as power conversion efficiency (PCE), fill factor (FF), and short-circuit current (Jsc), in TBPe-based solar cells are not widely reported in the available literature. Further research is needed to fully explore and optimize the performance of TBPe in various OPV device structures.

Photoredox Catalysis and Light-Driven Reactions Enabled by TBPe

TBPe has demonstrated significant potential in the field of photoredox catalysis, where it can act as a photocatalyst to enable chemical reactions upon light absorption. A notable application is its use as a triplet-triplet annihilation (TTA) upconversion acceptor. In a TTA-UC system, a sensitizer absorbs low-energy light (e.g., green light) and transfers its triplet energy to an acceptor/annihilator, which is TBPe in this case. Two excited triplet TBPe molecules then undergo TTA to generate one high-energy singlet excited state, which can then emit higher-energy light (e.g., blue light) or drive a chemical reaction.

A study demonstrated a successful green-to-blue TTA-upconversion system using an asymmetric BODIPY dye as the sensitizer and TBPe as the annihilator. The singlet-excited TBPe generated through this process was capable of reductively activating aryl chlorides, initiating several important organic reactions, including Meerwein-type arylation, Mizoroki–Heck reaction, and photo-Arbuzov reaction. This highlights the potential of TBPe in facilitating light-driven chemical transformations that are otherwise challenging.

Development of Optical Waveguides and Photonic Circuits with TBPe Homostructures

The development of optical waveguides and photonic circuits using organic materials is a promising area for future optical communication and sensing technologies. Perylene derivatives, in general, are known to self-assemble into various nanostructures, including nanofibers and nanowires, which can function as active optical waveguides. mwanglntuteam.cn The self-assembly is driven by non-covalent interactions such as π-π stacking.

While the concept of using self-assembled organic molecules for waveguides is established, specific research on the fabrication and characterization of optical waveguides and photonic circuits composed of TBPe homostructures is limited in the currently available literature. The tert-butyl groups on TBPe, while beneficial for preventing aggregation in thin films for OLEDs, might influence the self-assembly process required for forming well-defined waveguide structures. Further investigation into the controlled self-assembly of TBPe and the optical properties of the resulting nanostructures is necessary to assess its viability for photonic applications.

TBPe in Afterglow Nanoparticles for Low-Background Sensing

The quest for highly sensitive diagnostic tools has driven the development of novel signaling technologies that can overcome the limitations of conventional methods. One of the significant challenges in luminescence-based assays is the interference from background autofluorescence, especially when analyzing complex biological samples like blood plasma. To address this, researchers have turned to materials with long-lived luminescence, such as afterglow nanoparticles. 2,5,8,11-Tetra-tert-butylperylene (TBPe) has emerged as a key component in the fabrication of such nanoparticles, offering a solution for low-background, high-sensitivity sensing applications.

Afterglow, or persistent luminescence, is a phenomenon where a material continues to emit light for a noticeable period after the excitation source has been removed. This temporal separation between excitation and emission detection is the cornerstone of background-free sensing. By delaying the signal acquisition, the short-lived background fluorescence from the sample matrix and assay substrates can completely decay, allowing for the detection of the long-lasting afterglow signal with a significantly improved signal-to-noise ratio.

In a notable application, TBPe has been utilized as a blue emitter in afterglow nanoparticles for a background-free lateral flow immunoassay (LFA). researchgate.net LFAs are widely used for point-of-care testing, but their sensitivity can be compromised by autofluorescence from the nitrocellulose membrane and colored components in plasma. By incorporating TBPe-based afterglow nanoparticles as the signaling probe, the detection sensitivity and accuracy of the LFA can be substantially enhanced. researchgate.net

The afterglow nanoparticles are typically composed of a host matrix and an emitter. The host material absorbs the excitation energy and transfers it to the emitter, which then releases the energy as long-lived luminescence. In this context, TBPe serves as the emitter, responsible for the characteristic blue afterglow. The nanoparticles are engineered to be excited by a specific wavelength of light, and after the excitation is turned off, their persistent luminescence is measured.

A study demonstrated the development of afterglow nanoparticles with TBPe as the blue emitter for a background-free lateral flow immunoassay designed to detect biomarkers with high sensitivity. researchgate.net These advanced nanomaterials are specifically engineered to minimize background interference, thereby enhancing the signal-to-noise ratio and improving both the accuracy and sensitivity of detection. researchgate.net The use of such nanoparticles in LFAs represents a significant advancement in diagnostic technology, enabling the detection of disease-associated biomarkers in various samples, including blood, urine, and saliva, with greater precision. researchgate.net

The following table summarizes the key characteristics of the TBPe-based afterglow nanoparticles as reported in the literature for a lateral flow immunoassay application.

| Property | Value | Reference |

| Emitter | This compound (TBPe) | researchgate.net |

| Emission Color | Blue | researchgate.net |

| Application | Background-free Lateral Flow Immunoassay (LFA) | researchgate.net |

| Advantage | Minimizes background interference, enhances signal-to-noise ratio, and improves accuracy and sensitivity. | researchgate.net |

The successful integration of TBPe into afterglow nanoparticles for low-background sensing highlights the compound's potential in advanced diagnostic platforms. This approach not only addresses the critical issue of autofluorescence but also paves the way for the development of more sensitive and reliable point-of-care tests for various diseases.

Theoretical and Computational Studies on Tbpe

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the optoelectronic properties of TBPe, which are governed by its electronic structure. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for this purpose. These calculations allow for the determination of key parameters that dictate the molecule's behavior as a light-emitter.

DFT is used to calculate the ground-state electronic structure, providing crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that approximates the energy required to excite the molecule and influences its color and electronic stability. For the parent perylene (B46583) molecule, DFT calculations have been performed to determine its electronic properties. While specific values for TBPe can vary depending on the functional and basis set used in the calculation, studies on the unsubstituted perylene crystal provide a valuable baseline for understanding its electronic characteristics. nih.govnist.gov The bulky tert-butyl groups on the TBPe molecule are known to influence these properties by modifying the molecular packing and inducing slight changes in the electronic distribution of the perylene core.

TD-DFT is the workhorse method for studying the nature of electronic excited states. acs.org By simulating the absorption of light, TD-DFT can predict the energies and characteristics of transitions from the ground state to various excited states (e.g., S₁, S₂). This is essential for understanding the absorption and emission spectra of TBPe. For instance, calculations can reveal whether an excited state has a charge-transfer character or is a localized Frenkel-type exciton (B1674681), which is crucial for predicting its efficiency in an OLED. researchgate.net Theoretical studies on perylene derivatives show that substituents can be used to tune orbital energies and optical absorption, providing a strategy to rationally design materials for specific applications. pnas.org

Table 1: Representative Calculated Electronic Properties for the Perylene Core

| Property | Calculated Value | Method/Reference |

|---|---|---|

| Ionization Energy | 6.1 eV ± 0.1 eV | UPS (α-perylene crystal) nist.gov |

| HOMO Energy Level | -1.30 eV ± 0.05 eV (below Fermi level) | UPS (α-perylene crystal) nist.gov |

| HOMO-LUMO Transition | 2.98 eV | Vapor Phase Absorption pnas.org |

Note: These values are for the unsubstituted perylene core and serve as a reference. The addition of tert-butyl groups can alter these values.

Quantum Dynamics Simulations of Energy Transfer Processes

In many applications, particularly in OLEDs and light-harvesting systems, TBPe molecules exist in close proximity to each other or to other types of molecules. In such environments, the transfer of excitation energy between molecules is a critical process. Quantum dynamics simulations are employed to model these energy transfer events, providing insights into their mechanisms and timescales.

The primary mechanism for energy transfer between organic molecules like TBPe is Förster Resonance Energy Transfer (FRET). libretexts.org FRET is a non-radiative process where an excited "donor" molecule transfers its energy to a ground-state "acceptor" molecule through dipole-dipole coupling. nih.govnih.gov The efficiency of FRET is highly dependent on the distance between the molecules and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov

Quantum dynamics simulations can model FRET and other energy transfer processes by combining quantum chemical calculations with molecular dynamics. acs.org These simulations can track the evolution of an excited state (an exciton) in an assembly of molecules. Studies on perylene diimide (PDI) dimers, which are structurally related to TBPe, show that π-stacking significantly influences excited-state dynamics. aip.org Simulations have revealed that relaxation from higher to lower energy exciton states can be significantly faster in dimers compared to monomers, indicating that aggregation enhances the rate of energy transfer. aip.org These simulations often employ a Frenkel exciton model, which describes the excited states of an aggregate as linear combinations of the excited states of the individual monomers. aip.org By calculating the couplings between these states, it is possible to predict the rate and pathway of energy flow through a material.

Modeling of Molecular Aggregation and Spatial Configurations

The performance of TBPe in solid-state devices is critically dependent on how the molecules pack together. The bulky tert-butyl groups of TBPe are specifically designed to hinder the strong π-π stacking that is characteristic of the flat perylene core. This steric hindrance is crucial for preventing the formation of aggregates that can quench fluorescence and lead to poor device performance.

Molecular Dynamics (MD) simulations are a powerful tool for studying the aggregation and spatial configuration of molecules. nih.gov MD simulates the movement of atoms and molecules over time based on a force field that describes the interactions between them. hope.edu By running simulations of many TBPe molecules in a virtual box, researchers can predict the most likely packing arrangements in a thin film. nih.gov

Simulations on related perylene derivatives have shown that aggregation is a complex process that can lead to different types of structures, such as H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail arrangement), each with distinct photophysical properties. kaist.ac.kr For perylene diimides, MD simulations have identified different energetically favorable aggregate structures, including not only π-stacked but also "edge-to-edge" configurations. acs.org For TBPe, simulations would focus on how the tert-butyl groups disrupt the close packing of the perylene cores, leading to amorphous films with reduced intermolecular electronic coupling. This disruption is key to maintaining high fluorescence quantum yield in the solid state, a desirable property for OLED emitters.

Predictive Simulations for Material Design and Optimization

A major goal of computational chemistry is to accelerate the discovery of new materials with enhanced properties. Predictive simulations, often combined with machine learning (ML), are increasingly used to design and optimize molecules like TBPe for specific applications. researchgate.net

The process of computational material design typically involves a workflow known as high-throughput virtual screening. nih.gov This process begins with the creation of a large virtual library of candidate molecules, which can be generated by systematically modifying the core structure of TBPe with different chemical groups. Then, quantum chemical calculations (like DFT) are performed on this library to predict key properties such as the HOMO-LUMO gap, emission wavelength, and charge mobility.

Given that performing high-accuracy calculations on thousands of molecules can be computationally expensive, machine learning models are often employed to speed up the process. dntb.gov.uaschrodinger.com These models are trained on a smaller, representative dataset of molecules for which high-level calculations have been performed. Once trained, the ML model can predict the properties of the remaining molecules in the library almost instantaneously. displaydaily.com This allows researchers to efficiently screen vast chemical spaces and identify the most promising candidates for experimental synthesis and testing. This approach can be used to optimize TBPe derivatives for improved efficiency, stability, and color purity in OLED devices, guiding synthetic efforts toward the most promising molecular designs. researchwithnj.com

Q & A

What are the primary applications of TBPe in optoelectronic devices, and how do its photophysical properties influence device design?

Basic Research Question

TBPe is widely used as a blue fluorescent emitter in organic light-emitting diodes (OLEDs) due to its short luminescence lifetime (~4.4 ns) and narrow emission spectrum, which reduces exciton quenching and enables high-speed electroluminescence . Its rigid molecular structure minimizes non-radiative decay, enhancing fluorescence efficiency. In device design, TBPe is typically doped into host materials like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) to balance charge transport and reduce aggregation. Methodologically, researchers use time-resolved photoluminescence (TRPL) to measure its excited-state dynamics and optimize doping concentrations (e.g., 5–10 wt%) for maximum luminance .

What methods are recommended for synthesizing and purifying TBPe to achieve high purity for research applications?

Basic Research Question

TBPe synthesis typically involves alkylation of perylene precursors with tert-butyl groups under anhydrous conditions. A common purification method is sublimation (>99% purity), which removes organic impurities and ensures consistent optoelectronic performance . Researchers should monitor purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For reproducible results, store purified TBPe in inert atmospheres (e.g., argon) to prevent oxidation .

How can researchers optimize triplet energy transfer (TET) efficiency between semiconductor nanoparticles and TBPe in hybrid systems?

Advanced Research Question